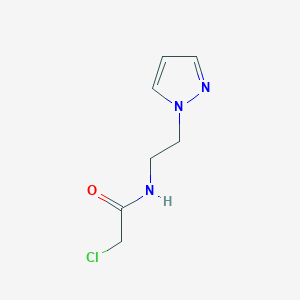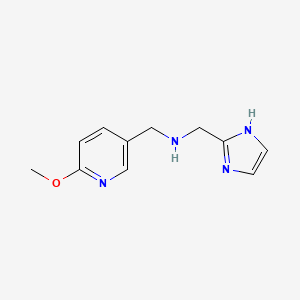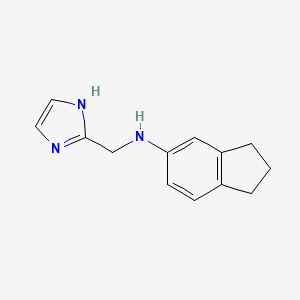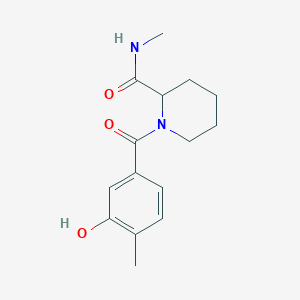
5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline, also known as Cl-IMMA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of imidazole derivatives, which have been found to exhibit a range of biological activities.
Applications De Recherche Scientifique
5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitter receptors, which may have implications for the treatment of neurological disorders. In drug discovery, this compound has been used as a scaffold for the design of new compounds with improved pharmacological properties.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In neuronal cells, this compound has been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell migration and invasion, and inhibit angiogenesis. In neuronal cells, this compound has been found to modulate the activity of GABA receptors, which may have implications for the treatment of neurological disorders. In animal models, this compound has been found to exhibit antitumor activity and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline is that it has been extensively studied for its potential applications in scientific research, which makes it a well-characterized compound. Another advantage is that it can be easily synthesized using commercially available starting materials. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that its use in animal models may be limited by its toxicity and pharmacokinetic properties.
Orientations Futures
There are several future directions for research on 5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline. One direction is to further elucidate its mechanism of action, which may help to identify new targets for drug development. Another direction is to optimize its pharmacokinetic properties, which may improve its efficacy in animal models. Additionally, this compound could be used as a scaffold for the design of new compounds with improved pharmacological properties, such as increased selectivity and potency. Finally, this compound could be studied for its potential applications in other scientific research fields, such as infectious diseases and immunology.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline involves the reaction of 5-chloro-2-methoxyaniline with 1H-imidazole-2-methanamine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified by recrystallization. The purity and yield of this compound can be improved by optimizing the reaction conditions and the purification method.
Propriétés
IUPAC Name |
5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-16-10-3-2-8(12)6-9(10)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWAMMVLJYWNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NCC2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Imidazol-1-ylethylamino)methyl]benzamide](/img/structure/B7588283.png)
![3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7588290.png)
![2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7588291.png)
![4-Chloro-3-[(2,5-dimethylphenyl)methylamino]benzamide](/img/structure/B7588305.png)
![3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid](/img/structure/B7588309.png)
![2-[2-Oxo-2-(1-oxo-1,4-thiazinan-4-yl)ethoxy]benzonitrile](/img/structure/B7588315.png)

![ethyl 4-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}piperidine-1-carboxylate](/img/structure/B7588341.png)

![(3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7588361.png)


![[3-(1H-imidazol-2-ylmethylamino)phenyl]methanol](/img/structure/B7588372.png)